
1-(9-Phenylnona-1,8-diyn-1-YL)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. The compound is characterized by the presence of a phenyl group attached to a nona-1,8-diyn-1-yl chain, which is further connected to a naphthalene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the coupling of a phenylacetylene derivative with a naphthalene derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an organic solvent like dichloroethane. The reaction mixture is typically stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of naphthoquinone derivatives, while reduction can yield dihydronaphthalene derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the naphthalene ring, resulting in halogenated naphthalene derivatives .
Applications De Recherche Scientifique
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mécanisme D'action
The mechanism of action of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .
Comparaison Avec Des Composés Similaires
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be compared with other similar compounds, such as naphthalene derivatives and phenylacetylene derivatives. Similar compounds include 1-phenylnaphthalene and 1,8-diphenylnaphthalene. Compared to these compounds, this compound exhibits unique properties due to the presence of the nona-1,8-diyn-1-yl chain, which imparts additional reactivity and versatility in chemical reactions .
Propriétés
Numéro CAS |
846022-93-3 |
|---|---|
Formule moléculaire |
C25H22 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(9-phenylnona-1,8-diynyl)naphthalene |
InChI |
InChI=1S/C25H22/c1(2-4-7-14-22-15-8-6-9-16-22)3-5-10-17-23-19-13-20-24-18-11-12-21-25(23)24/h6,8-9,11-13,15-16,18-21H,1-5H2 |
Clé InChI |
IVVNHXVMAOLQPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCCCCCC#CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

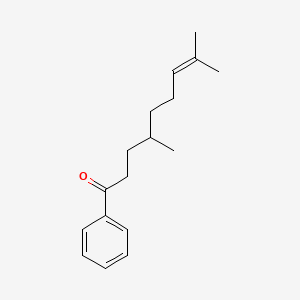
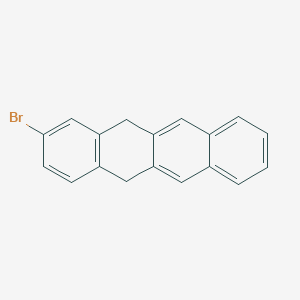
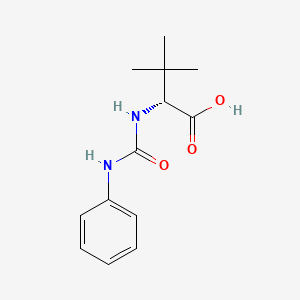
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
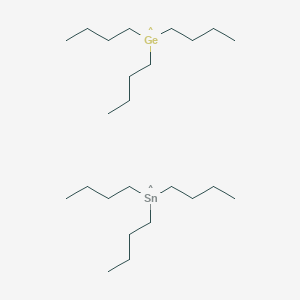
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
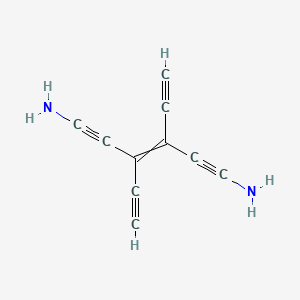
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
